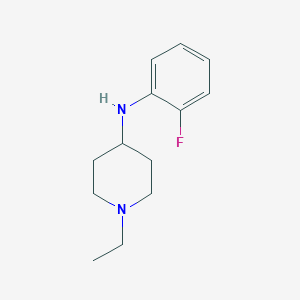

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine

CAS No.: 416868-42-3

Cat. No.: VC4552250

Molecular Formula: C13H19FN2

Molecular Weight: 222.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416868-42-3 |

|---|---|

| Molecular Formula | C13H19FN2 |

| Molecular Weight | 222.307 |

| IUPAC Name | 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3 |

| Standard InChI Key | JXDKAPWBGLJUDX-UHFFFAOYSA-N |

| SMILES | CCN1CCC(CC1)NC2=CC=CC=C2F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring substituted at the 4-position with an ethyl group and a 2-fluorophenylamine moiety. Key identifiers include:

-

IUPAC Name: 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.30 g/mol | |

| Solubility | Not publicly available | |

| Boiling/Melting Points | Undocumented |

The lack of solubility and thermal data underscores the compound’s primary use in research settings rather than industrial applications .

Synthesis and Structural Modifications

Synthetic Routes

While no explicit synthesis protocol for 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine is published, analogous piperidine derivatives are typically synthesized via:

-

N-Alkylation: Reacting 4-aminopiperidine with 2-fluoroaniline in the presence of a base (e.g., KCO) and an alkylating agent like ethyl bromide.

-

Reductive Amination: Condensing 1-ethylpiperidin-4-one with 2-fluorophenylamine using NaBHCN or Na(AcO)BH .

A study on structurally related modafinil analogs demonstrated that introducing a bis(4-fluorophenyl)methyl group enhances dopamine transporter (DAT) affinity .

Structural-Activity Relationships (SAR)

-

Piperidine Core: The tertiary amine in the piperidine ring is critical for DAT binding, as replacing it with an amide reduces activity .

-

Fluorophenyl Group: Ortho-fluoro substitution on the phenyl ring improves metabolic stability compared to para-substituted analogs .

-

Ethyl Side Chain: The ethyl group at the 1-position of piperidine optimizes lipophilicity, balancing blood-brain barrier penetration and solubility .

Pharmacological Profile

Metabolic Stability

Rat liver microsome assays for similar piperidines revealed half-lives () exceeding 60 minutes, attributed to the fluorine atom’s electron-withdrawing effects reducing oxidative metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume